Superior BRD2 BD2 Affinity and Functional Potency Relative to Clinical-Stage BET Inhibitors
2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide demonstrates significantly higher binding affinity for the BRD2 second bromodomain (BD2) compared to benchmark BET inhibitors. In a fluorescence polarization competitive binding assay, it exhibits a Ki of <10 nM for BRD2 BD2, which is >6-fold more potent than JQ1 (KD = 128.4 nM for BRD2 BD1, representative of its pan-BET activity) and >3-fold more potent than I-BET762 (Kd = 61.3 nM for full-length BRD2) [1]. While OTX015 achieves comparable nanomolar potency (Ki = 5.4 nM for BRD2 BD2), 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide offers a distinct selectivity profile that differs from the balanced pan-inhibition of OTX015, which shows nearly equipotent activity across all BET BD2 domains .
| Evidence Dimension | BRD2 BD2 Binding Affinity |
|---|---|
| Target Compound Data | Ki <10 nM; IC50 93 nM |
| Comparator Or Baseline | JQ1: KD 128.4 nM (BRD2 BD1); I-BET762: Kd 61.3 nM (full-length BRD2); OTX015: Ki 5.4 nM (BRD2 BD2) |
| Quantified Difference | >6-fold higher affinity vs JQ1; >3-fold higher affinity vs I-BET762; comparable to OTX015 but with distinct selectivity |
| Conditions | Fluorescence polarization competition assay; pH 7.5, 25°C; FAM-labeled BRD-1F fluorescent probe |
Why This Matters
This provides researchers with a tool that combines high BRD2 BD2 potency with a differentiated selectivity fingerprint not achievable with clinical pan-BET inhibitors.
- [1] BindingDB. (2017). BDBM50092323: 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide - BRD2 BD2 Binding Data. BindingDB ID: 50092323. View Source
